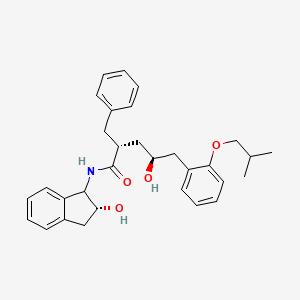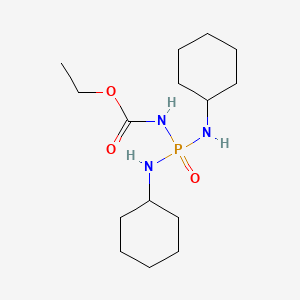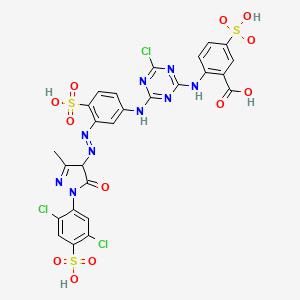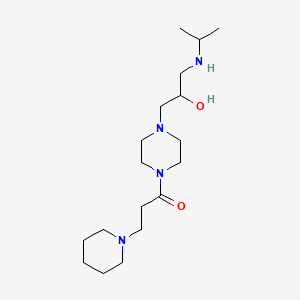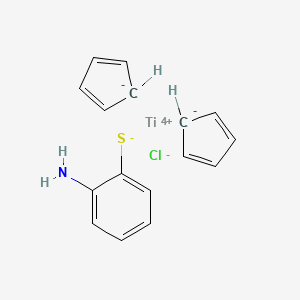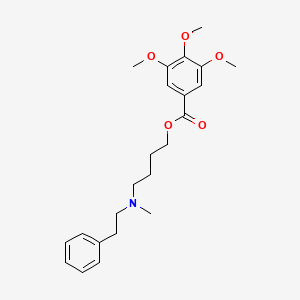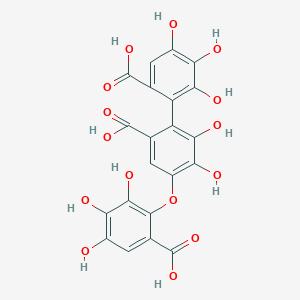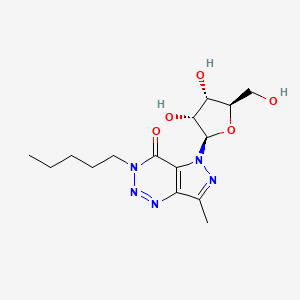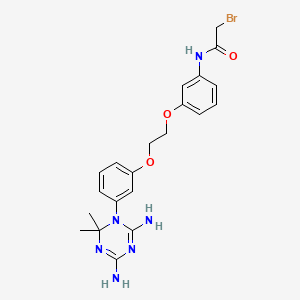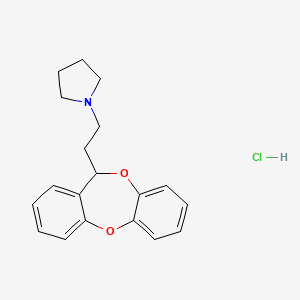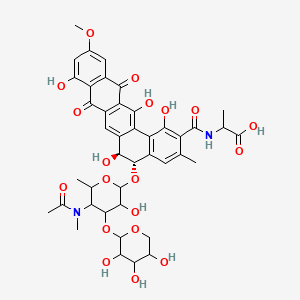
Pradimicin acyl der.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pradimicin acyl derivatives are a class of compounds derived from pradimicin, a broad-spectrum antifungal antibiotic. Pradimicin was first isolated from the bacterium Actinomadura hibisca and is known for its unique mechanism of action, which involves binding to terminal D-mannosides on fungal cell walls, leading to the disruption of the cell membrane .
准备方法
Synthetic Routes and Reaction Conditions
Pradimicin acyl derivatives are synthesized through a series of chemical modifications of the parent pradimicin molecule. The process typically involves the trimethylsilylation of pradimicin, followed by condensation with appropriate alkylating and acylating agents. For example, the 4’-N-alkyl and 4’-N-acyl derivatives of pradimicin are synthesized by reacting trimethylsilylated pradimicin with various alkyl halides and acylating agents in the presence of excess amounts of N,O-bis(trimethylsilyl)acetamide (BSA) in dichloromethane .
Industrial Production Methods
Industrial production of pradimicin acyl derivatives involves large-scale fermentation of Actinomadura hibisca to produce the parent pradimicin compound, followed by chemical modification processes similar to those used in laboratory synthesis. The fermentation process is optimized to maximize the yield of pradimicin, which is then purified and subjected to chemical modifications to produce the desired acyl derivatives .
化学反应分析
Types of Reactions
Pradimicin acyl derivatives undergo various chemical reactions, including:
Oxidation: Pradimicin can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the quinone moiety of pradimicin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are used in the presence of bases like BSA in dichloromethane.
Major Products
The major products formed from these reactions include various alkylated and acylated derivatives of pradimicin, which exhibit improved solubility and antifungal activity compared to the parent compound .
科学研究应用
Pradimicin acyl derivatives have a wide range of scientific research applications, including:
Chemistry: Used as model compounds to study the structure-activity relationships of antibiotics.
Industry: Used in the development of new antifungal agents for agricultural and clinical applications.
作用机制
Pradimicin acyl derivatives exert their effects by binding to terminal D-mannosides on the cell walls of fungi. This binding leads to the formation of a ternary complex consisting of D-mannoside, pradimicin, and calcium, which disrupts the integrity of the fungal cell membrane. Additionally, pradimicin acyl derivatives have shown promise as viral entry inhibitors by binding to N-glycans on the envelopes of viruses, preventing them from entering host cells .
相似化合物的比较
Pradimicin acyl derivatives are similar to other pradimicin compounds and benanomicins, which also exhibit broad-spectrum antifungal activity. pradimicin acyl derivatives are unique in their improved solubility and enhanced antifungal activity. Similar compounds include:
Pradimicin A, B, C: Natural pradimicins with antifungal properties.
Benanomicins A, B: Structurally related compounds with similar antifungal activity
Pradimicin acyl derivatives stand out due to their chemical modifications, which enhance their solubility and therapeutic potential .
属性
CAS 编号 |
145240-35-3 |
|---|---|
分子式 |
C42H46N2O19 |
分子量 |
882.8 g/mol |
IUPAC 名称 |
2-[[(5S,6S)-5-[5-[acetyl(methyl)amino]-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C42H46N2O19/c1-12-7-20-26(33(52)23(12)39(56)43-13(2)40(57)58)25-18(10-19-27(34(25)53)30(49)17-8-16(59-6)9-21(46)24(17)29(19)48)31(50)37(20)62-42-36(55)38(28(14(3)61-42)44(5)15(4)45)63-41-35(54)32(51)22(47)11-60-41/h7-10,13-14,22,28,31-32,35-38,41-42,46-47,50-55H,11H2,1-6H3,(H,43,56)(H,57,58)/t13?,14?,22?,28?,31-,32?,35?,36?,37-,38?,41?,42?/m0/s1 |
InChI 键 |
GNFUDEPFJQDQQG-PGSIOSFHSA-N |
手性 SMILES |
CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C(=O)C |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


